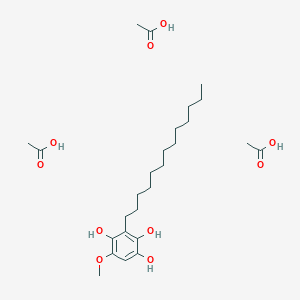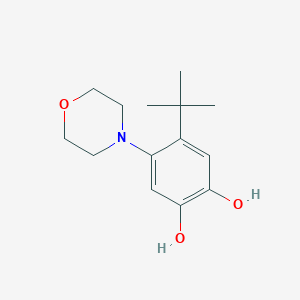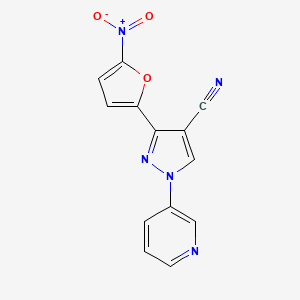
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one involves several steps. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods often involve continuous reaction processes using series multistage reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar aromatic ring structure but differs in its functional groups and overall molecular configuration
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a similar dichlorophenyl group but a different core structure
Eigenschaften
CAS-Nummer |
61532-30-7 |
|---|---|
Molekularformel |
C13H16Cl2N2O3 |
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2)11(19-3)16(12(18)17(13)20-4)8-5-6-9(14)10(15)7-8/h5-7,11H,1-4H3 |
InChI-Schlüssel |
SWDZCEYNSTVGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C(=O)N1OC)C2=CC(=C(C=C2)Cl)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)

![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)


